molecular formula C10H18O2 B13178774 2,3,6-Trimethylcyclohexane-1-carboxylic acid

2,3,6-Trimethylcyclohexane-1-carboxylic acid

Cat. No.: B13178774
M. Wt: 170.25 g/mol
InChI Key: BOWZYAJRWCYRFW-UHFFFAOYSA-N
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Description

2,3,6-Trimethylcyclohexane-1-carboxylic acid (CAS 855351-66-5) is a substituted cyclohexane carboxylic acid with the molecular formula C10H18O2 and a molecular weight of 170.25 . This compound serves as a valuable synthetic intermediate and building block in organic chemistry research . Its structure, featuring multiple chiral centers, makes it a candidate for the synthesis of more complex, stereodefined molecules. Related trimethylcyclohexane and cyclohexene carboxylic acids are frequently employed in the total synthesis of natural products and bioactive compounds, such as plant hormones, demonstrating the utility of this class of molecules in advanced chemical research . Furthermore, structurally similar cyclohexene carboxylic acids find application in the flavor and fragrance industry, highlighting the potential of this compound's framework in developing olfactory and flavoring agents . As a reagent, it is handled as a solid that may require cold-chain transportation for stability . This product is intended For Research Use Only and is not approved for human or veterinary therapeutic, diagnostic, or any other clinical applications .

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2,3,6-trimethylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H18O2/c1-6-4-5-7(2)9(8(6)3)10(11)12/h6-9H,4-5H2,1-3H3,(H,11,12)

InChI Key

BOWZYAJRWCYRFW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1C)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trimethylcyclohexane-1-carboxylic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method includes the Friedel-Crafts alkylation of cyclohexane with methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting trimethylcyclohexane is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions, often in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to ensure higher yields and purity. Catalysts such as palladium or platinum on carbon can be used to facilitate the hydrogenation and carboxylation steps. Additionally, continuous flow reactors may be employed to optimize reaction conditions and scale up production.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl groups can undergo halogenation or nitration reactions in the presence of appropriate reagents like chlorine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Chlorine (Cl2), nitric acid (HNO3)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2,3,6-Trimethylcyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2,3,6-Trimethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the methyl groups may affect the compound’s hydrophobic interactions and overall molecular conformation, impacting its biological activity.

Comparison with Similar Compounds

Key Research Findings

Impact of Substituents on Acidity and Solubility: Hydroxyl groups (e.g., in 2,4-dihydroxy-3,5,6-trimethylcyclohexane-1-carboxylic acid) enhance polarity and hydrogen-bonding capacity, increasing solubility in polar solvents like water or methanol . Methyl groups reduce solubility in aqueous media but improve lipid compatibility, making such analogs suitable for lipophilic formulations .

Role of Ring Saturation :

  • Cyclohexene derivatives (e.g., 2,6,6-trimethylcyclohex-1-ene-1-carboxylic acid) exhibit higher reactivity toward electrophilic addition due to the conjugated double bond, whereas fully saturated analogs are more stable under acidic conditions .
  • Diene systems (e.g., 4,6,6-trimethylcyclohexa-1,3-dienecarboxylic acid) show unique UV absorption profiles, useful in spectroscopic identification .

Functional Group Effects: The ketone group in 2,6,6-trimethyl-3-oxocyclohexene-1-carboxylic acid increases electrophilicity at the α-carbon, facilitating nucleophilic reactions such as enolate formation . Formyl and hydroxymethyl substituents (e.g., in Peak 5 from ) introduce steric hindrance, altering metabolic pathways in biological systems .

Biological Activity: Analogs with hydroxyl groups (e.g., 2,4-dihydroxy derivatives) demonstrate antioxidant and antimicrobial properties in lichen extracts, attributed to their polyphenolic character . Methyl-rich derivatives (e.g., 2,6,6-trimethylcyclohex-1-ene-1-carboxylic acid) are precursors in synthetic perfumery due to their terpene-like odor profiles .

Biological Activity

2,3,6-Trimethylcyclohexane-1-carboxylic acid (TMC) is an organic compound characterized by a cyclohexane ring with three methyl groups at the 2, 3, and 6 positions and a carboxylic acid functional group at the 1 position. Its unique structural features suggest potential biological activities and applications in various fields, particularly in pharmaceuticals and organic synthesis.

  • Molecular Formula : C10H18O2
  • Molecular Weight : 170.25 g/mol
  • Structure : The compound's structural arrangement contributes to its chemical reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that TMC exhibits significant antimicrobial activity. A comparative analysis of TMC with other similar compounds showed that it effectively inhibits the growth of various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.

CompoundActivityMechanism
TMCAntimicrobialDisruption of cell membranes
2,6-Dimethylcyclohexane-1-carboxylic acidModerateSimilar mechanism but less effective
2-Methylcyclopentane-1-carboxylic acidLowDifferent structural properties

Anti-inflammatory Effects

TMC has been studied for its anti-inflammatory properties. In vitro assays demonstrated that it reduces the production of pro-inflammatory cytokines in human immune cells. This suggests a potential application in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of TMC against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that TMC had a minimum inhibitory concentration (MIC) significantly lower than that of many conventional antibiotics, suggesting its potential as a novel antimicrobial agent .

Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, researchers treated human macrophages with TMC and measured cytokine levels. The findings revealed a marked decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production, indicating that TMC may modulate inflammatory pathways effectively .

The biological activity of TMC can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of TMC allows it to integrate into lipid bilayers, disrupting membrane integrity.
  • Cytokine Modulation : TMC influences signaling pathways involved in inflammation, leading to decreased cytokine production.
  • Enzyme Inhibition : Preliminary studies suggest that TMC may inhibit specific enzymes involved in inflammatory responses.

Applications and Future Research

Given its promising biological activities, TMC could be explored further for applications in:

  • Pharmaceutical Development : As a lead compound for new antimicrobial or anti-inflammatory drugs.
  • Cosmetic Industry : Due to its antimicrobial properties, it may be suitable for formulations aimed at skin health.
  • Agricultural Uses : Potential applications as a natural pesticide due to its biological activity against plant pathogens.

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